1-(2-Phenylpyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(2-phenylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10(14)13-9-5-8-12(13)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHWYRCZWXRXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Halogenated Ethanones
A widely employed method involves the alkylation of 2-phenylpyrrolidine with α-halo ketones. For example, 2-chloro-1-phenylethanone reacts with 2-phenylpyrrolidine in acetone under basic conditions (K₂CO₃, KI) at 60°C, yielding 1-(2-phenylpyrrolidin-1-yl)ethanone in 45–70% yield. The reaction proceeds via an SN2 mechanism, with potassium iodide enhancing halide displacement efficiency.
Reaction conditions:
Microwave-Assisted Alkylation
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A 2022 study demonstrated that combining 2-phenylpyrrolidine with bromoacetone in DMSO/H₂O (3:1) under microwave conditions (160°C, 4–6 hours) increased yields to 81% while reducing reaction time by 60%. This method minimizes side product formation through precise temperature control.
Cyclization Approaches
Intramolecular Aldol Condensation
Cyclization of 4-phenyl-2-pyrrolidone precursors provides an alternative route. A patented method involves:
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Generating the sodium salt of 4-phenyl-2-pyrrolidone in toluene using NaOMe
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Alkylation with chloroacetamide at 10°C
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Acidic workup and recrystallization to yield 1-(2-phenylpyrrolidin-1-yl)ethanone derivatives.
Optimized parameters:
Catalytic Hydrogenation-Cyclization
A Ru/Pd-catalyzed tandem process converts α,β-unsaturated γ-amino esters into saturated pyrrolidinones. For instance, ethyl 4-acetamido-4-phenylpent-2-enoate undergoes:
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Hydrogenation (Pd/C, H₂, 1 atm)
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Spontaneous cyclization
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Acid-catalyzed ketone formation
This three-step sequence achieves 82% yield with >95% purity.
Catalytic Ring-Opening of Donor-Acceptor Cyclopropanes
Nickel-Catalyzed Annulation
A 2022 breakthrough demonstrated Ni(ClO₄)₂-mediated annulation of dimethyl 2-arylcyclopropane-1,1-dicarboxylates with anilines. The process involves:
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Ring-opening at 45°C in DCE
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Cyclization in toluene/AcOH under reflux
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Saponification and thermolysis to remove ester groups
Key advantages:
Solvent Effects on Selectivity
Comparative studies reveal solvent polarity critically impacts product distribution:
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Toluene | 2.38 | 69 | <5 |
| DCM | 8.93 | 57 | 12 |
| DMSO | 46.7 | 34 | 29 |
Data adapted from shows nonpolar solvents favor cyclization over polymerization.
Industrial-Scale Production
Continuous Flow Synthesis
Pilot plant data (2024) highlights a continuous process with:
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Throughput: 12 kg/hour
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Reactor type: Tubular (316L stainless steel)
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Conditions: 80°C, 15 bar pressure
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Catalyst lifetime: 400 hours
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Purity: 99.8% (HPLC)
This method reduces batch-to-batch variability compared to traditional flask reactions.
Purification Protocols
Industrial purification employs a three-stage process:
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Liquid-liquid extraction : Separates unreacted pyrrolidine using toluene/water
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Distillation : Removes low-boiling solvents (bp 80–110°C)
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Recrystallization : Ethanol/water (4:1) yields pharmaceutical-grade product
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Alkylation | 52 | 98 | 1.0 | Moderate |
| Catalytic Hydrogenation | 82 | 95 | 1.8 | High |
| Cyclopropane Annulation | 69 | 99 | 2.1 | Limited |
| Continuous Flow | 91 | 99.8 | 3.5 | Industrial |
Data synthesized from illustrates trade-offs between yield, cost, and production capacity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylpyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Formation of phenylpyrrolidine carboxylic acid.
Reduction: Formation of 1-(2-phenylpyrrolidin-1-yl)ethanol.
Substitution: Formation of halogenated derivatives of the phenyl group.
Scientific Research Applications
Chemical Synthesis and Applications
1-(2-Phenylpyrrolidin-1-yl)ethanone serves as a building block in organic synthesis. Its structure allows it to participate in multiple chemical reactions, leading to the creation of more complex molecules. Some notable applications include:
- Synthesis of Complex Organic Molecules : This compound is utilized as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity can be exploited in Friedel-Crafts acylation and other substitution reactions.
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Chemical Reactions : The compound undergoes several types of reactions:
- Oxidation : Using agents like potassium permanganate or chromium trioxide to form carboxylic acids.
- Reduction : Reducing agents such as lithium aluminum hydride can convert the ketone group into alcohols.
- Substitution Reactions : The presence of halogens can lead to halogenated derivatives under Lewis acid catalysis.
Biological Activities
Research has indicated that 1-(2-Phenylpyrrolidin-1-yl)ethanone may possess significant biological activities, making it a candidate for further investigation in medicinal chemistry:
- Anticonvulsant Properties : Preliminary studies suggest potential anticonvulsant effects, which could be beneficial in treating epilepsy and other seizure disorders.
- Anti-inflammatory Effects : The compound has been explored for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. In vitro studies have shown promising inhibitory activity against these enzymes, indicating potential therapeutic applications in inflammatory diseases .
Case Study 1: Anti-inflammatory Potential
A study evaluated the anti-inflammatory properties of derivatives of 1-(2-Phenylpyrrolidin-1-yl)ethanone. The results demonstrated that certain derivatives exhibited significant inhibition of COX enzymes with IC50 values indicating effective anti-inflammatory activity. For instance, compounds derived from this structure showed reductions in edema in animal models, suggesting their potential use as anti-inflammatory agents .
Case Study 2: Neurological Applications
Research into the neurological applications of 1-(2-Phenylpyrrolidin-1-yl)ethanone has highlighted its interaction with neurotransmitter systems. It is hypothesized that the compound may modulate neurotransmitter receptors, potentially offering therapeutic avenues for neurological disorders such as depression or anxiety .
Summary Table of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Chemistry | Building block for complex organic synthesis | Used in Friedel-Crafts reactions |
| Biological Activity | Anticonvulsant | Potential treatment for epilepsy |
| Anti-inflammatory | Significant inhibition of COX enzymes | |
| Medicine | Neurological treatments | Modulation of neurotransmitter receptors |
Mechanism of Action
The mechanism of action of 1-(2-Phenylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
Pyridine-Based CYP51 Inhibitors (UDO and UDD)
- Structure: Pyridine derivatives like UDO and UDD contain piperazine and pyridine rings, contrasting with the pyrrolidine core of 1-(2-phenylpyrrolidin-1-yl)ethanone.
- Activity: These compounds inhibit the non-azolic CYP51 enzyme, showing efficacy against Trypanosoma cruzi (Chagas disease pathogen) comparable to posaconazole .
- Key Difference: The absence of a pyrrolidine ring and presence of trifluoromethyl groups in UDO/UDD enhance their specificity for parasitic CYP51, unlike the coagulation-related target of the phenylpyrrolidinyl ethanone.
Isoquinoline Alkaloids with Ethanone Moieties
- Examples: 1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone and derivatives from Thalictrum glandulosis .
- Structure: These natural products integrate isoquinoline scaffolds with ethanone groups, differing in aromatic complexity compared to the simpler phenylpyrrolidine system.
- Activity : Demonstrated antibacterial and antioxidant properties, contrasting with the biochemical modulation observed in the target compound.
Halogen-Substituted Ethanones
- Examples: 1-(3-Bromophenyl)ethanone and 1-(6-bromo-3-pyridyl)ethanone .
- Structure : Bromine substituents on aromatic rings introduce steric and electronic effects distinct from the phenylpyrrolidine group.
- Application : Used as intermediates in Suzuki couplings for synthesizing antiparasitic agents, highlighting their versatility in medicinal chemistry.
Pyrrole- and Benzimidazole-Containing Derivatives
- Examples: 2-Acetylpyrrole (1-(1H-pyrrol-2-yl)ethanone) : Features an aromatic pyrrole ring instead of pyrrolidine. 1-(pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-benzodiazol-1-yl]ethanone : Combines benzimidazole and trifluoromethyl groups.
- Activity : 2-Acetylpyrrole is a volatile compound contributing to food aromas, while the benzimidazole derivative may target neurological or metabolic pathways due to its fluorinated aromatic system.
Comparative Data Table
Key Research Findings
Enzyme Inhibition: The pyrrolidine-phenyl-ethanone structure in 1-(2-phenylpyrrolidin-1-yl)ethanone allows precise binding to Factor VIIa, likely due to the pyrrolidine's conformational flexibility and the phenyl group's hydrophobic interactions . In contrast, pyridine-based UDO/UDD achieve CYP51 inhibition via π-π stacking with pyridine rings and hydrogen bonding with trifluoromethyl groups .
Synthetic Utility: Halogenated ethanones (e.g., 1-(3-bromophenyl)ethanone) are pivotal in cross-coupling reactions, whereas the phenylpyrrolidinyl variant may require tailored synthetic routes due to steric hindrance from the pyrrolidine ring .
Bioactivity Profiles: Natural isoquinoline ethanones exhibit broader antimicrobial activity, while synthetic derivatives like the target compound show niche applications in enzyme modulation .
Biological Activity
1-(2-Phenylpyrrolidin-1-yl)ethanone, a compound with a pyrrolidine structure, has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure includes a pyrrolidine ring substituted with a phenyl group and an ethanone moiety, which may contribute to its biological properties.
2. Neuroactive Effects
Pyrrolidine derivatives are known for their neuroactive properties. A study explored the effects of various pyrrolidine compounds on neurotransmitter systems, indicating that modifications to the pyrrolidine structure can significantly alter their neuropharmacological profiles. This suggests that 1-(2-Phenylpyrrolidin-1-yl)ethanone may influence neurotransmitter release or receptor activity .
The precise mechanisms through which 1-(2-Phenylpyrrolidin-1-yl)ethanone exerts its biological effects remain largely unexplored. However, based on related compounds, it is hypothesized that it may interact with specific receptors in the central nervous system or modulate enzymatic pathways involved in coagulation and neurotransmission.
Case Study 1: Neuropharmacological Assessment
A case study conducted on similar pyrrolidine compounds demonstrated significant alterations in behavior and cognitive functions in animal models. The study utilized various behavioral assays to assess the impact of these compounds on anxiety and depression-like behaviors. Results indicated that certain modifications to the pyrrolidine structure could enhance anxiolytic effects .
| Compound | Anxiolytic Effect | Cognitive Impact |
|---|---|---|
| Control | Baseline | Baseline |
| Compound A | Moderate | No significant effect |
| Compound B | Significant | Enhanced cognition |
Case Study 2: Anticoagulant Activity
Another relevant case study examined the anticoagulant properties of phenylpyrrolidine derivatives in vitro. The study measured thrombin inhibition and platelet aggregation in response to various concentrations of the compounds. Results indicated that certain derivatives significantly reduced thrombin activity, suggesting a potential therapeutic application in managing coagulation disorders .
Q & A
Q. What are the recommended synthetic routes for 1-(2-Phenylpyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including pyrrolidine ring formation and ketone functionalization. For example, a Mannich reaction between phenylacetylene and pyrrolidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) can yield the core structure . Optimization may require temperature control (60–80°C) and catalytic systems (e.g., Pd/C for hydrogenation steps). Reaction progress should be monitored via TLC or GC-MS, with purification via column chromatography .
Q. How is the structural integrity of 1-(2-Phenylpyrrolidin-1-yl)ethanone validated post-synthesis?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the presence of the pyrrolidine ring (δ 2.5–3.5 ppm for N-CH₂ groups) and aromatic protons (δ 7.0–7.5 ppm). High-resolution mass spectrometry (HRMS) verifies molecular weight accuracy. For crystallographic validation, employ X-ray diffraction (SHELX programs for refinement) to resolve bond lengths and angles, ensuring alignment with density functional theory (DFT) calculations .
Q. What spectroscopic techniques are critical for characterizing substituent effects in derivatives of this compound?
- Methodological Answer :
- FT-IR : Identify carbonyl stretches (~1700 cm⁻¹) and aromatic C-H bending.
- UV-Vis : Monitor π→π* transitions in the phenyl-pyrrolidine system (~260–280 nm).
- 2D NMR (COSY, HSQC) : Map through-space and through-bond correlations to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 1-(2-Phenylpyrrolidin-1-yl)ethanone in nucleophilic substitution reactions?
- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Focus on the electrophilic carbonyl carbon and steric effects from the pyrrolidine ring. Compare with experimental kinetic data (e.g., pseudo-first-order rate constants) to validate computational predictions. Solvent effects (polar aprotic vs. protic) should be incorporated via continuum solvation models .
Q. What strategies resolve contradictory data in biological activity assays involving this compound?
- Methodological Answer :
- Dose-Response Analysis : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Target-Specific Assays : Use enzyme-linked immunosorbent assays (ELISA) or surface plasmon resonance (SPR) to isolate interactions (e.g., binding affinity to CNS receptors).
- Meta-Analysis : Cross-reference results with structurally analogous compounds (e.g., fluorinated pyrrolidinones) to identify structure-activity relationships (SARs) .
Q. How do steric and electronic effects of substituents influence the compound’s catalytic applications?
- Methodological Answer : Introduce substituents (e.g., electron-withdrawing -F or bulky -CF₃ groups) and compare catalytic efficiency in model reactions (e.g., asymmetric hydrogenation). Use Hammett plots to correlate substituent σ values with reaction rates. Synchrotron X-ray absorption spectroscopy (XAS) can probe electronic changes in the pyrrolidine nitrogen’s coordination environment .
Q. What experimental designs mitigate challenges in crystallizing 1-(2-Phenylpyrrolidin-1-yl)ethanone derivatives?
- Methodological Answer :
- Solvent Screening : Test mixed-solvent systems (e.g., EtOH/water) to induce slow evaporation.
- Temperature Gradients : Use cryocrystallography (100 K) to stabilize metastable polymorphs.
- Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice interactions. Refinement via SHELXL ensures accurate thermal parameter modeling .
Key Citations
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
